Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinolone derivative with the molecular formula C₁₃H₁₁F₂NO₃ . Its structure features a quinoline core substituted with two fluorine atoms at positions 6 and 7, a methyl group at position 1, and an ethyl ester at position 2. This compound is part of the 4-oxoquinoline family, which is structurally analogous to fluoroquinolone antibiotics but lacks the piperazinyl or other amine-based substituents common in clinical drugs like ciprofloxacin . The fluorine atoms enhance lipophilicity and bioavailability, while the 4-oxo group contributes to metal chelation, a critical feature for antimicrobial activity .
Properties
IUPAC Name |
ethyl 6,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3/c1-3-19-13(18)8-6-16(2)11-5-10(15)9(14)4-7(11)12(8)17/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPFLEGLYUEYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-difluoroquinoline and ethyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions, typically using sulfuric acid, to form the quinoline ring structure.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of hydroxyquinoline derivatives.
Substitution: The fluorine atoms on the quinoline ring can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, hydroxyquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against a range of bacteria and fungi. For example, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
Recent investigations into the anticancer effects of this compound have shown promising results. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death . This positions this compound as a candidate for further development in cancer therapeutics.
Agriculture
Pesticidal Applications
The compound has also been evaluated for its potential use as a pesticide. Its structural similarities to known agrochemicals suggest that it may inhibit specific enzymes crucial for pest survival. Field tests have indicated that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides .
Materials Science
Polymer Synthesis
In materials science, this compound serves as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research shows that incorporating this compound into polymer matrices can significantly improve their resistance to degradation under environmental stressors .
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested various concentrations of this compound against common pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an effective antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
In vitro assays were performed on MCF-7 breast cancer cells treated with varying doses of the compound. Flow cytometry analysis revealed a significant increase in apoptotic cells at concentrations above 50 µM after 48 hours of treatment, indicating a dose-dependent effect on cell viability.
Mechanism of Action
The mechanism of action of Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to their death. The molecular targets and pathways involved in this process are similar to those of other quinolone antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared with structurally related quinolones, focusing on substituent patterns and their pharmacological implications:
Pharmacological and Physicochemical Properties
- Antimicrobial Activity : Fluorine substitutions at 6 and 7 enhance activity against Gram-negative bacteria, but the absence of a piperazinyl group (as in CAS 52980-28-6) may reduce potency against Gram-positive strains .
- Stability : Cyclopropyl derivatives exhibit higher metabolic stability due to resistance to oxidative degradation .
Biological Activity
Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 113046-72-3) is a fluorinated quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C14H11F2NO3
- Molecular Weight : 311.30 g/mol
- CAS Number : 113046-72-3
The presence of fluorine atoms in its structure is significant as it can enhance the lipophilicity and metabolic stability of the compound, influencing its biological activity .
Antimicrobial Activity
Research has indicated that ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline derivatives exhibit promising antimicrobial properties. A study demonstrated that compounds within this class showed activity against various Gram-positive and Gram-negative bacteria. Specifically, the compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition of bacterial growth .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
| Pseudomonas aeruginosa | Moderate inhibition |
Anticancer Activity
The anticancer potential of ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline derivatives has also been explored. In vitro studies have shown that these compounds can induce cytotoxic effects on various cancer cell lines. For instance, a case study reported significant cytotoxicity against MCF-7 breast cancer cells and HepG2 hepatic cancer cells .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HepG2 (Liver Cancer) | 12.5 |
The mechanism by which ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline exerts its biological effects is multifaceted. The compound's ability to inhibit bacterial DNA gyrase and topoisomerase IV is crucial for its antibacterial activity. Additionally, its interaction with cellular pathways involved in apoptosis contributes to its anticancer properties .
Case Studies
-
Antibacterial Efficacy :
A study published in the Journal of Medicinal Chemistry highlighted the enhanced antibacterial activity of fluorinated quinolines compared to their non-fluorinated counterparts. Ethyl 6,7-difluoro derivatives demonstrated a five-fold increase in potency against resistant bacterial strains . -
Cytotoxicity in Cancer Cells :
A research article reported that ethyl 6,7-difluoro derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study utilized flow cytometry to assess apoptosis markers and found that treatment with the compound led to increased Annexin V positivity in MCF-7 cells .
Q & A
Q. What are the common synthetic routes for Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, and what factors influence reaction yields?
The compound is typically synthesized via nitro group reduction or cyclization reactions. For example, reduction of ethyl 7-azido-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate with stannous chloride in concentrated HCl at room temperature yields diamino derivatives, while refluxing in ethanol produces carboxylic acid intermediates . Reaction conditions (e.g., solvent, temperature, and catalyst) critically influence regioselectivity and yield. Optimization involves monitoring reaction progress via TLC or HPLC and isolating products through column chromatography or recrystallization.
Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, crystals of related derivatives (e.g., ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate) are grown via slow evaporation of solvent mixtures (e.g., acetic acid/chloroform). Data collection uses MoKα radiation (λ = 0.71073 Å) at 291 K, with structures refined using SHELXL . Key parameters include dihedral angles between heterocyclic rings (e.g., 5.77° between pyridone and benzene rings) and hydrogen-bonding networks .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
The compound is sparingly soluble in chloroform and methanol, with solubility <1 mg/mL at 25°C . It is heat-sensitive, requiring storage at -20°C to prevent degradation . Stability studies under varying pH (1–13) and temperature (4–40°C) should be conducted using HPLC-UV to monitor decomposition products.
Advanced Research Questions
Q. How can contradictory results in synthesis pathways be resolved?
For example, reducing ethyl 7-azido-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate under different conditions yields either ethyl 7,8-diamino derivatives (in HCl) or carboxylic acids (in ethanol) . To resolve such contradictions, mechanistic studies (e.g., DFT calculations or isotopic labeling) can identify intermediates, while kinetic analysis (e.g., variable-temperature NMR) clarifies reaction pathways.
Q. What strategies improve regioselectivity in synthesizing derivatives with modified substituents?
Regioselective functionalization (e.g., introducing methyl or cyclopropyl groups) requires careful control of steric and electronic effects. For instance, nucleophilic attack at the 8-position of the quinolone core is favored in polar aprotic solvents (e.g., DMF) with catalytic bases like K₂CO₃ . Computational modeling (e.g., molecular electrostatic potential maps) aids in predicting reactive sites .
Q. How do fluorine substituents at positions 6 and 7 influence antibacterial activity?
Fluorine atoms enhance lipophilicity and membrane penetration, while the 4-oxo-1,4-dihydroquinoline scaffold inhibits bacterial DNA gyrase. Structure-activity relationship (SAR) studies compare MIC values against Gram-positive/negative strains (e.g., S. aureus, E. coli). Derivatives with 6,7-difluoro substitutions exhibit enhanced activity due to stronger hydrogen bonding with target enzymes .
Q. What role does hydrogen bonding play in crystal packing, and how does it affect material properties?
Intermolecular N–H···O and O–H···O hydrogen bonds (e.g., 2.8–3.1 Å) create extended networks along the c-axis, stabilizing the crystal lattice . These interactions influence melting points (183–187°C) and solubility. Hirshfeld surface analysis quantifies intermolecular contacts, aiding in polymorph screening .
Q. How can SHELX software improve refinement accuracy in crystallographic studies?
SHELXL refines structures against high-resolution data (e.g., R1 < 0.05) by optimizing atomic displacement parameters (ADPs) and modeling disorder. For twinned crystals, SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning. Validation tools (e.g., PLATON) check for missed symmetry or solvent-accessible voids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
